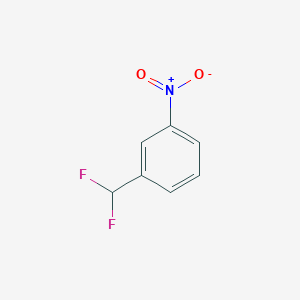
5-Benzoyl-2-methoxybenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Introduction 5-Benzoyl-2-methoxybenzenesulfonyl chloride is a chemical compound related to various research areas, including organic synthesis, material science, and chemical engineering. Although specific studies directly addressing this compound are limited, its structure and functional groups suggest its relevance in the synthesis of pharmaceuticals, polymers, and other chemical entities.
Synthesis Analysis The synthesis of compounds related to 5-Benzoyl-2-methoxybenzenesulfonyl chloride typically involves reactions such as sulfonylation, chlorination, and aromatic substitution. For example, derivatives of benzenesulfonyl chloride can be synthesized through interactions with different amines under specific conditions, hinting at similar synthetic pathways for the target compound (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Molecular Structure Analysis The molecular structure of 5-Benzoyl-2-methoxybenzenesulfonyl chloride would exhibit characteristics typical of aromatic sulfonates, including the presence of sulfonyl and benzoyl groups attached to an aromatic ring. This structure impacts its physical and chemical properties, such as solubility, reactivity, and interactions with other molecules. The crystal and molecular structure of similar compounds has been analyzed through X-ray diffraction, providing insights into their geometry and intermolecular interactions (Russell & Ward, 1996).
Chemical Reactions and Properties Chemical reactions involving 5-Benzoyl-2-methoxybenzenesulfonyl chloride would largely depend on its functional groups. The benzoyl and sulfonyl chloride groups make it a potent electrophile, susceptible to nucleophilic attacks. This reactivity allows it to participate in various organic reactions, such as acylation and sulfonation processes. The compound’s chemical behavior in reactions has similarities with other benzenesulfonyl derivatives, indicating its potential applications in organic synthesis (Carlsen, 1998).
Scientific Research Applications
Antiviral Drug Development
- Paeonol-phenylsulfonyl derivatives, modified with a 2-aminothiazole scaffold, showed potent antiviral effects against Hepatitis B virus (HBV). Among these derivatives, one exhibited higher selectivity and potency than both the reference compound and the commercially available antiviral drug, lamivudine, indicating the potential for new antiviral medicines development (Huang et al., 2016).
Antibacterial Agents Synthesis
- The creation of structurally extended benzosiloxaboroles through derivatization with substituted benzoyl chlorides led to compounds with significant antibacterial activity against various Gram-positive cocci, including methicillin-sensitive and -resistant Staphylococcus aureus. These findings highlight the compound's utility in synthesizing potential antibacterial agents (Pacholak et al., 2021).
Enzyme Inhibitory Activity
- Synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives revealed compounds with good enzyme inhibitory activity. Specifically, one compound showed excellent inhibitory effects against acetyl- and butyrylcholinesterase, pointing to potential therapeutic applications (Hussain et al., 2017).
Photodegradation Studies
- The photodegradation protective properties of UV-absorbers in polyvinyl acetate thin films were studied, demonstrating the effectiveness of certain compounds in protecting against photodegradation. This research has implications for material science, particularly in enhancing the durability of polymeric materials (Bubev et al., 2016).
properties
IUPAC Name |
5-benzoyl-2-methoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4S/c1-19-12-8-7-11(9-13(12)20(15,17)18)14(16)10-5-3-2-4-6-10/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLDKGCYIBQDQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373435 |
Source


|
| Record name | 5-benzoyl-2-methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzoyl-2-methoxybenzenesulfonyl chloride | |
CAS RN |
112699-07-7 |
Source


|
| Record name | 5-benzoyl-2-methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

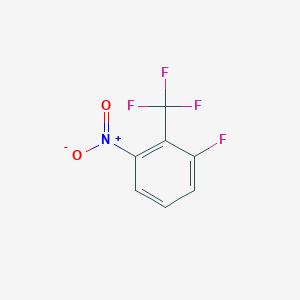
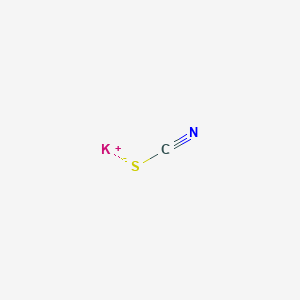
![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)

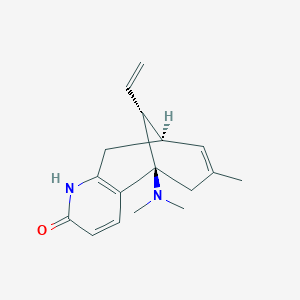
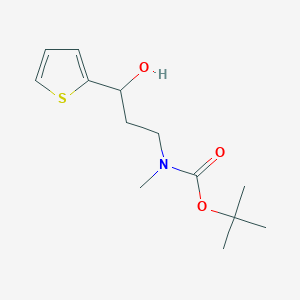
![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)
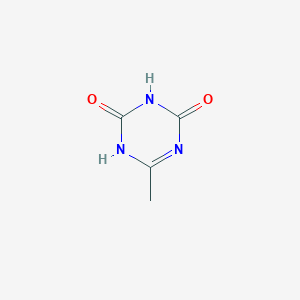
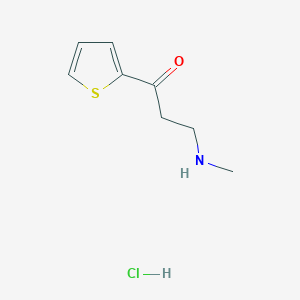
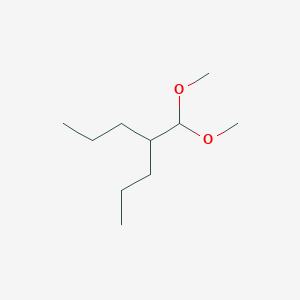
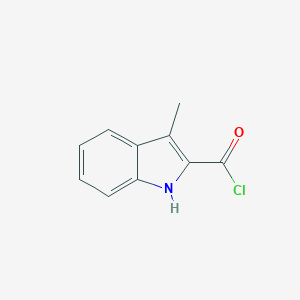
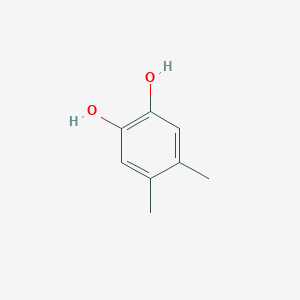
![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B46253.png)
